
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide is a complex molecule that likely contains an oxazolidinone moiety, a sulfonyl group attached to a fluorinated phenyl ring, and a morpholinoethyl group linked through an oxalamide structure. This type of compound could be of interest due to the biological activities associated with its structural components, such as antimicrobial properties observed in sulfonamides and oxazolidinones .
Synthesis Analysis
The synthesis of related oxazolidin-2-one derivatives has been reported through the condensation of optically active oxazolidin-2-ones with aldehydes and benzenesulfinic acid, followed by conversion into N-acyliminium ions and reaction with allyltrimethylsilane . Additionally, sulfonamides can be synthesized from reactions involving sulfonyl chlorides with amines, as demonstrated in the synthesis of o-sulfamidotriazobenzenes from 1,1'-sulfonylbis(benzotriazole) . A similar approach could be employed for the synthesis of the target compound, where a morpholinoethylamine could react with a suitable sulfonyl chloride derivative to introduce the sulfonamide functionality.
Molecular Structure Analysis
The molecular structure of such compounds is typically elucidated using spectroscopic techniques like IR, NMR (1H and 13C), and mass spectrometry. These methods provide detailed information about the functional groups present and the overall molecular framework . The presence of an oxazolidin-2-one ring, a sulfonyl group, and a morpholinoethyl group would be expected to be confirmed through characteristic peaks and signals in these spectroscopic data.
Chemical Reactions Analysis
The chemical reactivity of the compound would involve the functional groups present in its structure. The oxazolidin-2-one ring is known to participate in reactions generating N-acyliminium ions, which can undergo various nucleophilic additions . The sulfonyl group could be involved in substitution reactions with amines, as seen in the synthesis of sulfamides . The morpholino group could also engage in reactions typical of secondary amines.
Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its functional groups. Oxazolidin-2-ones are known for their chiral auxiliary properties and can impact the stereochemistry of reactions . The sulfonyl group contributes to the polarity and potential hydrogen bonding capacity of the molecule, which can affect solubility and reactivity . The morpholino group would impart basicity and could also influence the compound's solubility and ability to form salts. The presence of a fluorine atom could affect the compound's metabolic stability and lipophilicity, which are important factors in drug design .
科学的研究の応用
Antibacterial Properties
Oxazolidinones, including derivatives similar to N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide, have been shown to possess significant antibacterial activities. For example, the in vitro activities of novel oxazolidinone antibacterial agents have been evaluated against a variety of bacterial clinical isolates. These studies demonstrate that such compounds exhibit potent antibacterial activities against methicillin-susceptible and resistant Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pneumoniae, among others. Importantly, strains resistant to common antibiotics like vancomycin and penicillin were not cross-resistant to oxazolidinones, suggesting a unique mechanism of bacterial protein synthesis inhibition (Zurenko et al., 1996).
Chemical Synthesis and Structural Analysis
Research into the synthesis and structural analysis of oxazolidinone derivatives has expanded the understanding of these compounds. For instance, studies on the synthesis of electrophoretic and biocompatible poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides and their hybridization with bioactive glass indicate potential biomedical applications beyond their antibacterial properties (Hayashi & Takasu, 2015). Additionally, the full characterization of linezolid and its synthetic precursors by solid-state nuclear magnetic resonance spectroscopy and mass spectrometry highlights the intricate structural features critical for their biological activity (Wielgus et al., 2015).
Potential as Antimicrobial Agents
The exploration of oxazolidinone derivatives as antimicrobial agents has led to the discovery of compounds with expanded activity against both gram-positive and gram-negative organisms. For example, substitutions on the azole moieties of oxazolidinone antibiotics have resulted in compounds with improved activity against Haemophilus influenzae and Moraxella catarrhalis, indicating potential for broader therapeutic applications (Genin et al., 2000).
特性
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O6S/c19-14-1-3-15(4-2-14)30(26,27)23-9-12-29-16(23)13-21-18(25)17(24)20-5-6-22-7-10-28-11-8-22/h1-4,16H,5-13H2,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJILNDNWSWGMOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-morpholinoethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

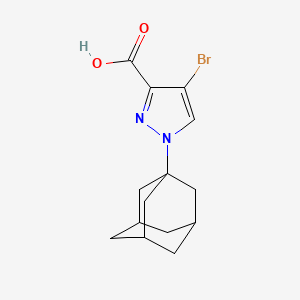
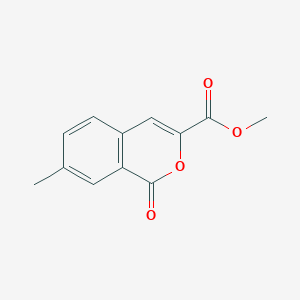
![N-phenyl-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B3014029.png)
![[3-(1H-Indol-1-yl)propyl]amine methanesulfonate](/img/structure/B3014030.png)
![(E)-2-Phenyl-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]ethenesulfonamide](/img/structure/B3014032.png)
![2-(4-hydroxypiperidin-1-yl)-2-oxo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3014033.png)
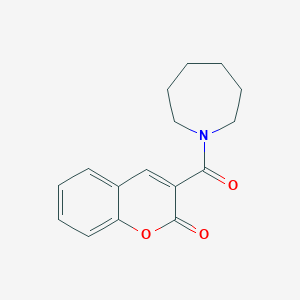
![5-(4-acetylpiperazin-1-yl)-3-(4-chlorobenzyl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3014036.png)
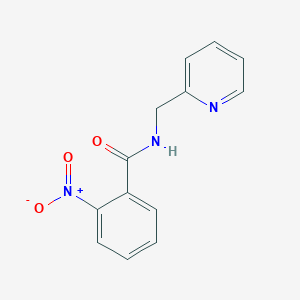
![3-(4-bromo-3-methylphenyl)-10-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3014039.png)
![2-(2,5-dichlorothiophene-3-carboxamido)-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B3014040.png)
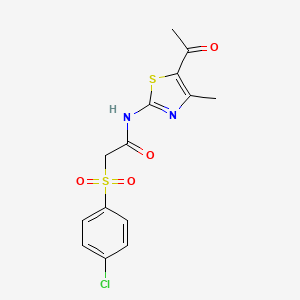
![3-[1-(4-Chlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B3014042.png)
